Phenol, 4-isododecyl-

Vue d'ensemble

Description

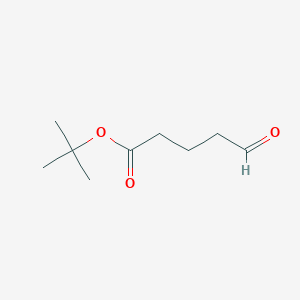

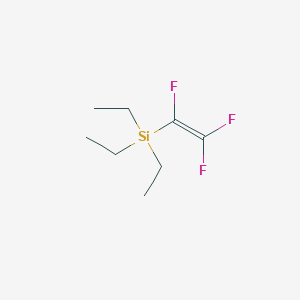

Phenol, 4-isododecyl- is a chemical compound with the molecular formula C₁₈H₃₀O . It is a type of phenol, which are compounds that contain a phenol moiety .

Synthesis Analysis

Phenols, including Phenol, 4-isododecyl-, can be prepared through nucleophilic aromatic substitution . This process involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The conditions necessary for an aryl halide to undergo this reaction include the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .Molecular Structure Analysis

Phenol, 4-isododecyl- contains a total of 49 bonds, including 19 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation .Applications De Recherche Scientifique

1. Chlorogenic Acid (CGA) and Phenolic Acids

Phenolic acids, including Chlorogenic Acid (CGA), have gained attention for their biological and pharmacological effects. CGA, a phenolic acid, is found in green coffee extracts and tea and exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulation properties. It also plays roles in lipid and glucose metabolism, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

2. Blocked Polyisocyanates Synthesis

Phenols with electron-withdrawing substituents are used as blocking agents for isocyanates, crucial in producing heat-cured polyurethane products. The study of blocked polyisocyanates using phenols like 2,4-dichlorophenol and 2-chloro-4-esterphenol revealed that rates of forward and reverse reactions in these systems are affected by the acidity of phenol (Kalaimani et al., 2016).

3. Antimicrobial Urethane Coatings

Phenols, despite their competitive reaction with isocyanates, have been successfully used in the development of antimicrobial urethane coatings. Nonionic amphiphilic phenolic molecules show significant antimicrobial activity, with structural features of the phenolic compound contributing to this activity (Wynne et al., 2008).

4. Superalkaline Engine Oil Additive

Isododecyl phenol has been investigated for synthesizing a superalkaline engine oil additive, meeting current and future requirements. This demonstrates the practical application of phenol derivatives in the field of lubrication and engine maintenance (Selezneva et al., 2012).

5. Biodegradation of Chlorophenols

The study of aerobic degradation of 4-chlorophenol (4-CP) in sequencing batch reactors, using cometabolism and bioaugmentation with Pseudomonas putida, demonstrates the potential of phenol derivatives in environmental bioremediation. The addition of phenol as a cosubstrate significantly improves the removal rates of 4-CP, illustrating the role of phenols in enhancing the biodegradation of chlorophenols (Monsalvo et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

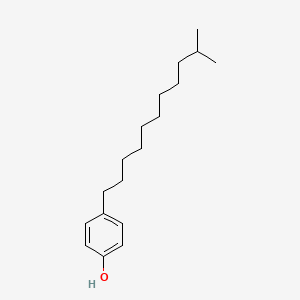

4-(10-methylundecyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDJYCYTMKFRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472472 | |

| Record name | Phenol, 4-isododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-isododecyl- | |

CAS RN |

27459-10-5 | |

| Record name | Phenol, 4-isododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)